molecular formula C9H12N2O4S B13904833 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B13904833
M. Wt: 244.27 g/mol
InChI Key: UGAUATBCOCGNGT-UHFFFAOYSA-N
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Description

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 1366386-66-4) is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This research chemical features a 2,3-dihydrobenzo[b][1,4]dioxine core structure, a scaffold of significant interest in medicinal chemistry. The 2,3-dihydrobenzo[b][1,4]dioxine (1,4-benzodioxane) sulfonamide scaffold is a recognized pharmacophore in drug discovery. Scientific literature indicates that this structural motif is being explored in the development of orexin receptor antagonists, which are relevant for neuroscience research, particularly in the study of sleep and wake cycles . Specifically, research has shown that derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group can function as dual orexin receptor (OX1R and OX2R) antagonists, with some analogs demonstrating potent in vitro inhibitory activity . Beyond this, sulfonamide compounds are widely investigated for their ability to inhibit various enzymes, such as carbonic anhydrases . This makes them valuable tools for probing cellular metabolism and pH regulation, with implications for cancer research and other fields. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-11-16(12,13)9-5-8-7(4-6(9)10)14-2-3-15-8/h4-5,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAUATBCOCGNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Parent Sulfonamide

  • Starting Material: 2,3-dihydrobenzodioxin-6-amine
  • Reagent: 4-methylbenzenesulfonyl chloride (tosyl chloride)
  • Conditions: Aqueous alkaline medium (pH 9-10, adjusted with 10% aqueous sodium carbonate), room temperature stirring for 3-5 hours
  • Procedure: The amine is suspended in distilled water and stirred; sodium carbonate solution is added to maintain alkaline pH. The sulfonyl chloride is then added gradually with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup: After completion, the reaction mixture is acidified to pH 2-3 with concentrated hydrochloric acid to precipitate the product, which is filtered, washed, and air-dried.
  • Product: N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide, obtained as a light brown amorphous powder with about 80% yield.
  • Characterization: Melting point ~129-130 °C; IR absorption bands at 3248 cm⁻¹ (N-H), 1383 cm⁻¹ (SO₂), and aromatic C-H stretches; confirmed by ^1H-NMR and elemental analysis.

Preparation of Electrophilic Bromoacetamides

  • Starting Materials: Various substituted or unsubstituted anilines
  • Reagent: Bromoacetyl bromide
  • Conditions: Reaction in aqueous sodium carbonate solution under stirring
  • Procedure: Anilines are reacted with bromoacetyl bromide to form 2-bromo-N-(un/substituted-phenyl)acetamides, which serve as electrophilic intermediates for further coupling.
  • Notes: This step allows introduction of diverse substituents on the phenyl ring for structural variation.

Coupling to Form N-Substituted Sulfonamide Derivatives

  • Starting Material: Parent sulfonamide (from 3.1)
  • Reagents: 2-bromo-N-(un/substituted-phenyl)acetamides (from 3.2), lithium hydride (base)
  • Solvent: N,N-dimethylformamide (DMF)
  • Conditions: Stirring at room temperature (~25 °C) for 3-4 hours
  • Procedure: The parent sulfonamide is dissolved in DMF with lithium hydride and stirred. The electrophilic bromoacetamide is then added, and the reaction mixture is stirred until completion (monitored by TLC). The product precipitates upon pouring into crushed ice, filtered, washed, and air-dried.
  • Products: Target N-substituted sulfonamide derivatives, including 7-amino-N-methyl-2,3-dihydrobenzo[b]dioxine-6-sulfonamide analogs.
  • Yields: Typically around 80% for various derivatives.
  • Characterization: Confirmed by IR, ^1H-NMR spectra, and elemental analysis.

Alternative Sulfonylation Methods

In some related sulfonamide syntheses, alternative sulfonyl chlorides (e.g., 1,4-benzodioxan-6-sulfonyl chloride) have been used to cap amine intermediates, providing sulfonamide 3 in good yields (~74%) through protecting group strategies and hydrogenation steps.

Other sulfonylation reactions involve the use of bases such as N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) to improve yields and selectivity, especially when working with sterically hindered or sensitive substrates.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Reagents & Conditions Product Yield (%) Notes
1 Sulfonamide formation 2,3-dihydrobenzodioxin-6-amine + 4-methylbenzenesulfonyl chloride, aq. Na₂CO₃, pH 9-10, RT, 3-5 h N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide 80 Precipitation by acidification
2 Bromoacetamide synthesis Anilines + bromoacetyl bromide, aq. Na₂CO₃, stirring 2-bromo-N-(un/substituted-phenyl)acetamides Variable Electrophilic intermediates
3 Coupling Parent sulfonamide + bromoacetamide, LiH, DMF, RT, 3-4 h N-substituted sulfonamide derivatives ~80 Final target compounds
4 Alternative sulfonylation Amine intermediates + sulfonyl chlorides, bases (DIPEA, TEA, DMAP), solvents Sulfonamide derivatives 74-quantitative For sterically hindered or sensitive substrates

Analytical and Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), SO₂ stretching (~1383-1391 cm⁻¹), and C=O stretching for acetamide derivatives (~1719-1721 cm⁻¹).
  • Proton Nuclear Magnetic Resonance (^1H-NMR): Signals for sulfonamide NH (~10 ppm), aromatic protons (6.5-7.5 ppm), methylene groups (4.2-4.3 ppm), and methyl substituents (~2.1-2.4 ppm) confirm structure.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen contents closely match calculated values, supporting purity and correct molecular formula assignment.

Chemical Reactions Analysis

Types of Reactions

7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties, as well as its potential use in treating inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-amino-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide with key analogs from the evidence:

Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Notes Reference
7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Target) 2,3-Dihydrobenzo[b][1,4]dioxine-sulfonamide -NH2 at C7, -N(CH3) on sulfonamide ~280 (estimated) Hypothesized enzyme inhibition (analogy to similar compounds) -
Compound 7i () Oxazocin-quinoline hybrid Quinoline-urea, hydroxypropan-2-yl, oxazocin ring ~700 (estimated) STAT1 signal transduction inhibition in β-cells; potential antidiabetic applications
N-(5-(thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73, ) 2,3-Dihydrobenzo[b][1,4]dioxine-sulfonamide Thiophene-pyridinyl substituent ~430 (estimated) Perforin-mediated lysis inhibition; immunomodulatory potential
CS-0309467 () 2,3-Dihydrobenzo[b][1,4]dioxine-pyridin-3-amine Methoxy group, dimethylaminomethyl-phenyl 391.46 Research use only; structural complexity suggests kinase or receptor targeting
2-{2,3-Dihydrobenzo[b][1,4]dioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamides (7a-l, ) 2,3-Dihydrobenzo[b][1,4]dioxine-sulfonamide Acetamide linker with substituted phenyl groups 400–450 (varies) α-Glucosidase and acetylcholinesterase inhibition; antidiabetic/neuroprotective candidates
N-(7-acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide () 2,3-Dihydrobenzo[b][1,4]dioxine-sulfonamide Acetyl group at C7, 4-methylbenzenesulfonamide 347.39 Increased lipophilicity; potential improved metabolic stability

Physicochemical Properties

  • Solubility : The target’s -NH2 and -SO2NHCH3 groups may improve aqueous solubility over bulkier analogs like 7i .

Biological Activity

7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, antiproliferative effects, and synthesis pathways.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[b][1,4]dioxine core with an amino group and a sulfonamide moiety. Its molecular formula is C10H11N2O4SC_{10}H_{11}N_{2}O_{4}S with a molecular weight of approximately 239.27 g/mol.

Synthesis

The synthesis of 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves several steps:

  • Starting Material : N-2,3-dihydrobenzo[1,4]-dioxin-6-amine is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium.
  • Formation of Sulfonamide : The reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
  • Further Derivatization : This intermediate can be further reacted with various acetamides to produce a series of derivatives that can be screened for biological activity .

Enzyme Inhibition

Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : Compounds derived from 7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been tested for their ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase Inhibition : The same derivatives also show potential as acetylcholinesterase inhibitors, which may have implications for Alzheimer’s disease treatment .

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and HT29 (colon cancer) cells were used in assays to determine the compound's efficacy.
  • Results : The most active derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative activity. For example, one derivative demonstrated an IC50 of 38 nM against HeLa cells .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A derivative exhibited significant cytotoxicity against multiple cancer cell lines with a mechanism involving G2/M cell cycle arrest and apoptosis induction through caspase activation .
  • Case Study 2 : Another study reported that modifications to the sulfonamide group enhanced enzyme inhibition and antiproliferative properties, suggesting structure-activity relationships that could guide future drug design efforts .

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